N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide
Description
N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide (CAS: 865592-15-0) is a benzothiazole derivative with the molecular formula C₁₅H₂₁N₃O₃S₂ and a molecular weight of 355.47 g/mol . Its structure features a benzothiazole core substituted at the 6-position with a diethylsulfamoyl group (-SO₂N(C₂H₅)₂) and at the 2-position with a butanamide moiety (-NHCOC₃H₇). This compound is of interest in medicinal chemistry due to its sulfonamide functionality, a common pharmacophore in enzyme inhibitors such as carbonic anhydrase (CA) inhibitors .
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-4-7-14(19)17-15-16-12-9-8-11(10-13(12)22-15)23(20,21)18(5-2)6-3/h8-10H,4-7H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDDDFCZOWHDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide typically involves the reaction of 6-amino-1,3-benzothiazole with diethyl sulfamoyl chloride, followed by the addition of butanoyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide with three structurally related benzothiazole derivatives, focusing on molecular properties, substituent effects, and reported biological activities.
Structural and Molecular Comparisons
Key Observations:
Core Structure : All compounds share a benzothiazole scaffold, but substituents at the 6- and 2-positions vary significantly.
Sulfonamide vs. Alkyl Chains : The target compound and compound 20 (from ) feature sulfonamide groups at the 6-position, whereas the compounds in replace sulfonamide with alkyl/aryl-substituted propionamide chains.
Molecular Weight : The target compound has the lowest molecular weight (355.47 g/mol), while the analogues in exceed 400 g/mol due to bulkier substituents.
Target Compound
- Biological Activity: No direct data is available in the provided sources.
Compound 20 (C₁₃H₁₃N₅O₄S₃)
- Synthesis: Synthesized via S-alkylation of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide with 6-aminothiouracil in DMF/K₂CO₃ (53% yield) .
- Activity : Exhibits moderate inhibition of carbonic anhydrase isoforms CA II and XII , with lower efficacy against CA I and IX. This suggests that the pyrimidinylthio side chain enhances selectivity for specific CA isoforms .
Compounds from
- Synthesis: Likely involves alkylation or coupling reactions to introduce the 3-arylaminopropyl substituents.
Substituent Effects on Activity
- Sulfonamide vs. Propionamide : The sulfonamide group in the target compound and compound 20 is critical for binding to CA isoforms, as seen in compound 20 ’s activity . In contrast, the propionamide substituents in may alter target specificity or bioavailability.
Biological Activity
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Name : this compound
- CAS Number : 865592-15-0
- Molecular Formula : C15H21N3O3S2
- Molecular Weight : 327.422 g/mol
The presence of a benzothiazole moiety combined with diethylsulfamoyl and butanamide groups suggests a multifaceted interaction profile with biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating key cellular pathways.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, particularly at AT-rich sites, which can interfere with replication and transcription processes.
- Antimicrobial Activity : The sulfonamide functionality is known for its antibacterial properties, potentially making this compound effective against various pathogens.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor activity. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | TBD |
| Comparative Compound 1 | HCC827 (Lung) | 6.26 ± 0.33 |
| Comparative Compound 2 | NCI-H358 (Lung) | 6.48 ± 0.11 |
These results suggest that this compound may have comparable or superior activity against lung cancer cell lines.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. Studies utilizing broth microdilution methods have shown promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
The presence of the sulfonamide group enhances the likelihood of antimicrobial efficacy, aligning with known activities of similar compounds.
Comparative Studies
To further understand the biological activity of this compound, comparisons with structurally related compounds are essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide | Dimethylsulfamoyl group instead of diethyl | Higher solubility; potential for different pharmacokinetics |
| Benzothiazole sulfonamide derivatives | Various substitutions on benzothiazole | Diverse activities including anticancer effects |
These comparisons highlight the unique aspects of this compound and its potential advantages in therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of various benzothiazole derivatives. For instance:
- Antitumor Studies : Compounds similar to this compound have been tested on multiple cancer cell lines, showing varied degrees of cytotoxicity.
- DNA Binding Studies : Research has demonstrated that certain derivatives can intercalate into DNA or bind selectively to minor grooves, suggesting potential as chemotherapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
